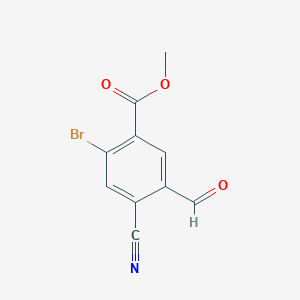

Methyl 2-bromo-4-cyano-5-formylbenzoate

Description

Methyl 2-bromo-4-cyano-5-formylbenzoate is a multifunctional aromatic ester characterized by a bromo (-Br), cyano (-CN), formyl (-CHO), and methyl ester (-COOCH₃) substituent on a benzene ring. The methyl variant is presumed to share similar reactivity and applications, including roles in synthesizing bioactive molecules or as a precursor in cross-coupling reactions.

Properties

CAS No. |

1805407-26-4 |

|---|---|

Molecular Formula |

C10H6BrNO3 |

Molecular Weight |

268.06 g/mol |

IUPAC Name |

methyl 2-bromo-4-cyano-5-formylbenzoate |

InChI |

InChI=1S/C10H6BrNO3/c1-15-10(14)8-2-7(5-13)6(4-12)3-9(8)11/h2-3,5H,1H3 |

InChI Key |

DDBIKBXBHOMFJM-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(C=C(C(=C1)C=O)C#N)Br |

Canonical SMILES |

COC(=O)C1=C(C=C(C(=C1)C=O)C#N)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 2-Bromo-4-Cyano-5-Formylbenzoate

The ethyl ester analog differs only in its ester group (-COOCH₂CH₃ instead of -COOCH₃). This minor structural variation impacts physicochemical properties:

The ethyl variant is commercially available for medicinal chemistry research, with suppliers emphasizing its use in drug discovery .

Methyl 4-(5-Methyl-1H-Benzimidazol-2-yl) Benzoate

This compound replaces bromo, cyano, and formyl groups with a benzimidazole moiety. Synthesized via condensation of methyl 4-formyl benzoate and 5-methyl-1,2-phenylenediamine in DMF with Na₂S₂O₅ , its applications focus on medicinal chemistry due to benzimidazole’s bioactivity.

Methyl 2-Amino-4-Bromobenzoate

Replacing the cyano and formyl groups with an amino (-NH₂) group alters reactivity. This compound (CAS 135484-83-2) is used in chemical synthesis, where the amino group enables diazotization or amidation reactions .

Resin-Derived Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

These compounds exhibit antimicrobial properties but lack the electrophilic substituents (e.g., -Br, -CN) critical for pharmaceutical synthesis .

Preparation Methods

Halogenation of Benzoate Derivatives

Methodology:

The initial step involves bromination of methyl-substituted benzoate compounds, specifically targeting the aromatic ring to introduce the bromine atom at the desired position (position 2). This is typically achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine in the presence of catalysts or radical initiators.

- A patent discloses bromination of methyl 4-cyano-2-hydroxybenzoate using NBS in a suitable solvent like carbon tetrachloride or acetic acid, often with a radical initiator such as azobisisobutyronitrile (AIBN).

- Reaction conditions are optimized at room temperature or mild heating (~25-50°C) to ensure regioselectivity, favoring ortho bromination relative to existing substituents.

Data Table 1: Bromination Conditions

| Reagent | Solvent | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| N-bromosuccinimide | Carbon tetrachloride | None | 25-50°C | >90% |

Introduction of the Nitrile Group

Methodology:

The nitrile group ($$-CN$$) is introduced via nucleophilic substitution of the brominated intermediate with cyanide sources, such as cuprous cyanide or sodium cyanide, under controlled conditions.

- A patent describes the use of cuprous cyanide in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (~60°C) to effect nucleophilic substitution, replacing the bromine atom with a nitrile group.

- The process benefits from nitrogen protection and inert atmospheres to prevent side reactions.

Data Table 2: Nitrile Substitution Conditions

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Cuprous cyanide | DMF | 60°C | ~88% |

Methodology:

The introduction of the formyl group ($$-CHO$$) at the 5-position typically involves electrophilic aromatic substitution, often via formylation using formyl reagents such as paraformaldehyde or formyl chlorides under acidic or basic catalysis.

- Literature indicates that formylation of the nitrile-bearing aromatic ring can be achieved through Vilsmeier-Haack formylation, employing POCl₃ and DMF, under controlled conditions (0-25°C).

- Alternatively, direct oxidation of methyl groups or directed ortho-lithiation followed by quenching with DMF has been reported.

Data Table 3: Formylation Conditions

| Reagent | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| POCl₃ / DMF | None | DMF | 0-25°C | Moderate to high |

Summary of the Overall Synthetic Route

Additional Considerations and Notes

Reaction Optimization:

Reaction parameters such as temperature, solvent polarity, and reagent stoichiometry are critical for regioselectivity and yield optimization.Purification:

Post-reaction purification typically involves column chromatography or recrystallization to isolate the target compound with high purity.Safety and Handling: Cyanide reagents require strict safety protocols due to toxicity. Brominating agents are also hazardous and should be handled with appropriate precautions.

Q & A

Q. What are the standard synthetic routes for preparing Methyl 2-bromo-4-cyano-5-formylbenzoate, and what key reaction conditions are required?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzoate precursor. For example:

Bromination : Electrophilic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions to achieve regioselective bromination.

Formylation : Vilsmeier-Haack reaction (POCl₃/DMF) or directed ortho-metalation (DoM) followed by quenching with DMF to introduce the formyl group.

Cyanation : Palladium-catalyzed cross-coupling (e.g., Rosenmund-von Braun reaction) or nucleophilic substitution with CuCN.

Critical conditions include inert atmosphere (for moisture-sensitive steps), temperature control (e.g., cryogenic conditions for formylation), and purification via column chromatography. Parallels are drawn from triazine-based syntheses involving halogenated intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the substituents in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions through coupling patterns (e.g., deshielded aldehydic proton at ~9.8–10.2 ppm) and carbon chemical shifts (CN at ~110–120 ppm, Br-induced deshielding).

- FTIR : Confirm functional groups via stretching vibrations (C≡N: ~2200–2250 cm⁻¹; C=O: ~1700–1750 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to distinguish between isomers.

Studies on structurally similar bromo- and cyano-substituted benzoates emphasize cross-validation of NMR and FTIR data to resolve overlapping signals .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges when introducing multiple electron-withdrawing groups (Br, CN, CHO) on the benzene ring during synthesis?

- Methodological Answer :

- Directing Effects : Utilize meta-directing groups (e.g., ester) to guide subsequent substitutions. For example, the methyl ester in the starting material directs bromination to the ortho/para positions.

- Protection/Deprotection : Temporarily protect the formyl group (e.g., as an acetal) to prevent interference during cyanation.

- Sequential Reactions : Optimize reaction order (e.g., bromination → formylation → cyanation) to minimize steric clashes. Computational modeling (DFT) can predict substituent effects on reactivity.

Similar strategies are employed in triazine-based systems with multiple substituents .

Q. What strategies are recommended for resolving contradictions between computational vibrational spectra (DFT) and experimental FTIR/Raman data for this compound?

- Methodological Answer :

- Basis Set Optimization : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to improve agreement for polar groups like CN and CHO.

- Crystal Packing Effects : Account for intermolecular interactions (e.g., hydrogen bonding) by comparing experimental solid-state spectra with gas-phase DFT calculations.

- Scaling Factors : Apply empirical scaling (0.96–0.98) to calculated frequencies to align with experimental values.

Studies on halogenated benzoates highlight discrepancies arising from neglecting anharmonicity or solvent effects .

Q. How can SHELXL be optimized for refining the crystal structure of this compound, especially considering potential disorder in substituents?

- Methodological Answer :

- Disorder Modeling : Split atomic positions for disordered Br or CN groups using PART instructions. Apply similarity restraints (SIMU/DELU) to thermal parameters.

- High-Resolution Data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts.

- Validation Tools : Use checkCIF/PLATON to identify underestimated errors. Refinement protocols for similar small molecules emphasize iterative cycles of least-squares minimization and difference Fourier maps .

Q. What are the critical parameters for successful single-crystal X-ray diffraction analysis of this compound using SHELX programs?

- Methodological Answer :

- Data Collection : Ensure completeness (>95%) and redundancy (>4) for accurate intensity measurement.

- Space Group Determination : Use SHELXT for automated symmetry analysis, especially for polar space groups (e.g., P2₁/c).

- Absorption Correction : Apply multi-scan methods (e.g., SADABS) for heavy atoms like bromine.

SHELX workflows for halogenated aromatics prioritize robust initial phasing via direct methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.